molecular formula C19H20N2O3 B2539481 3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922127-72-8

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2539481
CAS No.: 922127-72-8
M. Wt: 324.38
InChI Key: NWEIWBHUGHMUQC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzoxazepine ring system. The presence of multiple methyl groups and a ketone functionality further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions

  • Preparation of Benzoxazepine Core: : The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.

  • Introduction of Benzamide Group: : The benzamide group can be introduced through an amide coupling reaction. This involves reacting the benzoxazepine intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. Halogenation and nitration are examples of substitution reactions that can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

  • Medicine: : Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to develop analogs with improved efficacy and reduced toxicity.

  • Industry: : Utilized in the development of new materials and chemical products. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: Unique due to its specific substitution pattern and functional groups.

    Benzoxazepine Derivatives: Compounds with similar core structures but different substituents, such as 3-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine.

    Benzamide Derivatives: Compounds with a benzamide moiety but different ring systems, such as N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide.

Uniqueness

This compound stands out due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-8-13(2)10-14(9-12)18(22)20-15-4-5-17-16(11-15)19(23)21(3)6-7-24-17/h4-5,8-11H,6-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIWBHUGHMUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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